2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

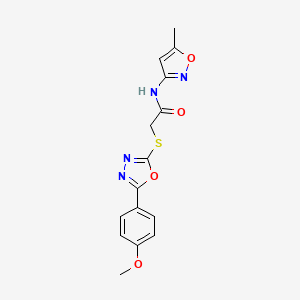

2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS: 762257-36-3) is a heterocyclic compound with the molecular formula C₁₅H₁₄N₄O₄S and a molecular weight of 346.4 g/mol . Its structure comprises:

- A 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at the 5-position.

- A thioether (-S-) linkage connecting the oxadiazole to an acetamide moiety.

- A 5-methylisoxazole ring attached to the acetamide’s nitrogen atom.

Key physicochemical properties include a solubility of 2.9 µg/mL at pH 7.4 and a predicted pKa of ~11.05 based on structural analogs . The 4-methoxyphenyl and isoxazole groups contribute to π-π stacking and hydrogen bonding, which are critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S/c1-9-7-12(19-23-9)16-13(20)8-24-15-18-17-14(22-15)10-3-5-11(21-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBCSQZMSDTKRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101321983 | |

| Record name | 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837552 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

762257-36-3 | |

| Record name | 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a derivative of oxadiazole and isoxazole, both of which are known for their diverse biological activities. This article explores the biological activity of this compound based on available literature, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 368.39 g/mol. The structure features a thioether linkage and combines functionalities from both oxadiazole and isoxazole moieties, which are often associated with enhanced biological effects.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit various biological activities including:

- Antimicrobial Activity : Compounds containing oxadiazole rings have shown significant antibacterial and antifungal properties. For instance, derivatives similar to our compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating moderate to high efficacy .

- Analgesic Effects : Some studies suggest that oxadiazole derivatives can exhibit analgesic activity. The mechanism often involves modulation of pain pathways, potentially through interaction with central nervous system receptors .

- Antitubercular Activity : Recent evaluations have indicated that compounds with similar structures possess anti-tubercular properties against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis .

Antimicrobial Activity

A comparative study evaluated the antimicrobial effects of several oxadiazole derivatives. The synthesized compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | S. aureus | 16 |

| Compound B | E. coli | 32 |

| Subject Compound | S. aureus | 8 |

| Subject Compound | E. coli | 16 |

Analgesic Activity

In analgesic activity tests using the writhing test in mice, compounds similar to the subject compound showed significant reductions in pain responses compared to control groups. The results indicated that the presence of the methoxy group enhances analgesic efficacy .

Toxicity Studies

Acute toxicity assessments revealed that the synthesized compounds exhibited low toxicity profiles, with no significant adverse effects observed in histopathological evaluations . This is crucial for considering therapeutic applications.

Case Studies

A notable case study involved the synthesis of various oxadiazole derivatives where one specific derivative showed a strong binding affinity to pain-related molecular targets through molecular docking simulations. This suggests that modifications in structure can significantly impact biological activity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

- The 3,4-dimethoxyphenyl analog (376.39 g/mol) has a higher molecular weight than the target compound due to an additional methoxy group .

- Replacement of the 5-methylisoxazole with a pyridinyl group (342.37 g/mol) reduces molecular weight but introduces aromatic nitrogen, altering electronic properties .

Thermal Stability :

Antimicrobial Activity

Enzyme Inhibition

- Piperidinyl-sulfonyl-oxadiazole derivatives (e.g., 8j) show LOX (lipoxygenase) inhibition activity, attributed to the sulfonyl group’s electron-withdrawing effects and hydrogen-bonding capacity .

Anticancer Potential

- Indole-based oxadiazole-thioacetamides (e.g., 2a ) exhibit anticancer activity via apoptosis induction, likely mediated by the indole moiety’s interaction with tubulin . The target compound’s 5-methylisoxazole may confer distinct mechanistic pathways due to its smaller heterocyclic ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.